BenchChemオンラインストアへようこそ!

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Pharmaceutical analysis Quality control ANDA submission

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a synthetic quinazolinone derivative (C14H16Br2N2O, MW 388.10) characterized by a 3,4-dihydro-2(1H)-quinazolinone core with geminal bromine substitution at positions 6 and 8 and an N-cyclohexyl substituent at position 3. It is officially designated as Bromhexine Related Compound 4 and serves as a pharmacopeia-traceable impurity reference standard for the mucolytic API Bromhexine, with defined application in ANDA analytical method development, method validation, and quality control.

Molecular Formula C14H16Br2N2O
Molecular Weight 388.1 g/mol
CAS No. 21237-84-3
Cat. No. B1460494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
CAS21237-84-3
Molecular FormulaC14H16Br2N2O
Molecular Weight388.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O
InChIInChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19)
InChIKeyKOZPRTSDKAZDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone (CAS 21237-84-3): A Pharmacopeia-Traceable Bromhexine Reference Standard


6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a synthetic quinazolinone derivative (C14H16Br2N2O, MW 388.10) characterized by a 3,4-dihydro-2(1H)-quinazolinone core with geminal bromine substitution at positions 6 and 8 and an N-cyclohexyl substituent at position 3 [1]. It is officially designated as Bromhexine Related Compound 4 and serves as a pharmacopeia-traceable impurity reference standard for the mucolytic API Bromhexine, with defined application in ANDA analytical method development, method validation, and quality control .

Why Generic 6,8-Dibromoquinazolinones Cannot Substitute for 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone in Regulated Analytical Workflows


Generic 6,8-dibromoquinazolinones lack the specific 3,4-dihydro-2(1H)-oxidation pattern, the N-cyclohexyl substitution, and the formal pharmacopeial designation that define this compound. The position of the carbonyl group (C2 vs C4) directly governs hydrogen-bond donor capacity, lipophilicity, chromatographic retention behavior, and the ability to serve as a system suitability marker in compendial Bromhexine methods [1]. Substituting a generic dibromoquinazolinone for this specific reference standard therefore introduces unacceptable risk of method failure, misidentification of impurity peaks, and non-compliance with regulatory pharmacopeial monographs .

Quantitative Differentiation of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone from Its Closest Structural Analogs


Pharmacopeial Traceability to USP/EP Standards vs. Generic Quinazolinone Derivatives

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is explicitly manufactured and certified as a pharmacopeia-traceable reference standard (Bromhexine Related Compound 4) with documented traceability against USP or EP pharmacopeial standards . In contrast, closely related 6,8-dibromoquinazolin-4(3H)-one (CAS 17518-85-3) and other dibromoquinazolinone derivatives are offered only as general research chemicals with no pharmacopeial designation or traceability claim . This regulatory-grade status is a prerequisite for GMP-compliant QC laboratories and ANDA method validation.

Pharmaceutical analysis Quality control ANDA submission

Carbonyl Position Governs Hydrogen-Bond Donor Count and Lipophilicity: 2-Oxo vs. 4-Oxo Isomer Comparison

The target compound possesses a 3,4-dihydro-2(1H)-quinazolinone core, yielding exactly one hydrogen-bond donor (NH at position 1) [1]. The 4-oxo isomer 6,8-dibromo-3-cyclohexylquinazolin-4(3H)-one (CAS 114390-40-8) has zero H-bond donors [2]. This difference is complemented by computed XLogP3 values: 3.9 for the target versus 4.1 for the 4-oxo isomer, indicating lower lipophilicity for the 2-oxo form [1][2]. H-bond acceptor counts also differ (1 vs. 2), reflecting the distinct electronic character of the C2-carbonyl versus the C4-carbonyl.

Medicinal chemistry Physicochemical profiling Drug design

Certified HPLC Purity ≥98% vs. 95% for the Unsubstituted 6,8-Dibromoquinazolin-4(1H)-one Core

The target compound is supplied with a batch-specific Certificate of Analysis demonstrating purity ≥98% by HPLC, supported by orthogonal characterization (¹H NMR, ¹³C NMR, MS, UV) . The commonly available 6,8-dibromoquinazolin-4(1H)-one (CAS 17518-85-3) is typically offered at a standard purity of 95% . A 3-percentage-point purity gap is significant when the compound is used as a reference standard for quantifying impurities at the 0.1% threshold in pharmaceutical products.

Analytical chemistry Reference standards Impurity profiling

Unambiguous Regulatory Identity: Bromhexine Impurity 8 / Related Compound 4 vs. Inconsistently Numbered Dibromoquinazolinone Impurities

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is consistently identified across reputable vendors as Bromhexine Hydrochloride Impurity 8 or Bromhexine Related Compound 4, and its chemical structure is unambiguously defined as 6,8-dibromo-3-cyclohexyl-3,4-dihydroquinazolin-2(1H)-one [1]. In contrast, other dibromoquinazolinone derivatives related to Bromhexine (e.g., Bromhexine Impurity 28 / CAS 114390-40-8) suffer from inconsistent impurity numbering across supplier catalogs, creating ambiguity in impurity tracking during ANDA reviews.

Pharmaceutical impurity profiling Analytical method development Pharmacopeia compliance

Defined Cold-Chain Storage (2–8°C, Protected from Light) vs. Ambient Storage for Generic Dibromoquinazolinones

The target compound requires storage at 2–8°C with protection from light to ensure long-term integrity . In contrast, the unsubstituted 6,8-dibromoquinazolin-4(1H)-one (CAS 17518-85-3) is stored long-term in a cool, dry place at ambient temperature . The specification of refrigerated storage reflects a validated stability profile that supports the compound's use as a quantitative reference standard over extended periods.

Reference standard management Stability testing Laboratory procurement

Procurement-Relevant Application Scenarios for 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone (CAS 21237-84-3)


ANDA Analytical Method Development and Validation for Bromhexine Hydrochloride Drug Products

This compound serves as the structurally defined Bromhexine Related Compound 4 reference standard, enabling accurate identification and quantification of the 6,8-dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone impurity in Bromhexine API and finished dosage forms. Its pharmacopeial traceability (USP/EP) and ≥98% certified HPLC purity make it the definitive choice for system suitability testing, specificity demonstration, and linearity/accuracy validation required in ANDA submissions.

Pharmacopeial Impurity Reference Standard for GMP QC Release Testing

In GMP-compliant quality control laboratories, the compound is procured as a primary reference standard for impurity profiling of Bromhexine hydrochloride. Its consistent identity as Impurity 8 / Related Compound 4 across pharmacopeial and vendor documentation eliminates ambiguity in chromatographic peak assignment. The defined cold-chain storage protocol (2–8°C) ensures stability throughout the product lifecycle.

Physicochemical Profiling in Quinazolinone-Based Drug Discovery Programs

For medicinal chemistry teams exploring dibromoquinazolinone scaffolds, this compound's defined H-bond donor count (1), acceptor count (1), and intermediate lipophilicity (XLogP3 = 3.9) distinguish it from the 4-oxo isomer (HBD = 0, XLogP3 = 4.1), providing a unique tool for structure–property relationship (SPR) studies aimed at optimizing solubility, permeability, and target binding.

Stability-Indicating Method Development and Forced Degradation Studies

The compound's validated storage requirement (2–8°C, protected from light) makes it suitable as a stable reference marker in forced degradation studies of Bromhexine formulations. Its structural relationship to Bromhexine degradation products documented in the Ph.Eur. monograph supports its use in establishing peak purity and mass balance in stability-indicating HPLC methods.

Quote Request

Request a Quote for 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.